2-Butyl-1,3-Thiazolidin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

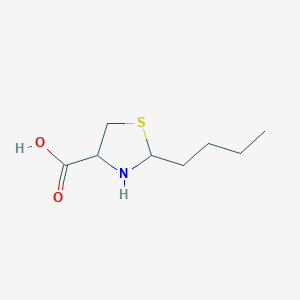

2-Butyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The presence of the thiazolidine ring imparts unique chemical properties that make it a valuable building block for the synthesis of bioactive molecules.

Wissenschaftliche Forschungsanwendungen

2-Butyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and bioactive molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which include 2-butyl-1,3-thiazolidine-4-carboxylic acid, are known to have a broad spectrum of biological activities .

Mode of Action

Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .

Biochemical Pathways

Thiazolidine derivatives, in general, are known to influence a variety of biological processes .

Result of Action

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .

Action Environment

The degradation behavior of certain thiazolidine derivatives has been observed to favor higher temperatures and ph .

Biochemische Analyse

Biochemical Properties

The 2-Butyl-1,3-thiazolidine-4-carboxylic acid is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine . This reaction forms a thiazolidine product that remains stable and does not require any catalyst . The reaction kinetics are fast and can be improved by tuning the electronic characteristics of the hydrazide moiety .

Cellular Effects

Thiazolidine derivatives have been shown to have potential for the coupling of biomolecules in an efficient and biocompatible manner . This suggests that 2-Butyl-1,3-thiazolidine-4-carboxylic acid may interact with various cellular processes.

Molecular Mechanism

The molecular mechanism of action of 2-Butyl-1,3-thiazolidine-4-carboxylic acid involves its reaction with 1,2-aminothiols to form a thiazolidine product . This reaction is orthogonal, meaning it does not interfere with other reactions in the system . The product of this reaction remains stable and does not require a catalyst .

Temporal Effects in Laboratory Settings

It has been shown that the thiazolidine product of its reaction with 1,2-aminothiols remains stable .

Metabolic Pathways

It is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds through the formation of a thiazolidine intermediate, which can be further converted into the desired product under specific conditions. For instance, the reaction of L-cysteine with aldehydes followed by Boc protection yields enantiopure thiazolidine-4-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the butyl group.

2-Ethylthiazolidine-4-carboxylic acid: Another analog with an ethyl group instead of a butyl group.

Thiazolidin-4-one derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness: 2-Butyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct entity in the family of thiazolidine derivatives .

Biologische Aktivität

2-Butyl-1,3-thiazolidine-4-carboxylic acid (BTC) is a heterocyclic compound that belongs to the thiazolidine family, known for its diverse biological activities. This article delves into the biological activities of BTC, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BTC is characterized by a thiazolidine ring containing a carboxylic acid functional group and a butyl substituent at the second position. This unique structure contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₂S |

| Molecular Weight | 159.25 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

BTC interacts with various biological targets, influencing multiple biochemical pathways. The compound is known to react with 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine. This reaction leads to the formation of thiazolidine products that can couple biomolecules efficiently and biocompatibly.

Key Mechanisms

- Antioxidant Activity : BTC exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical research.

- Cellular Effects : BTC has been shown to enhance cellular growth and reduce reactive oxygen species (ROS) levels in certain cell cultures, indicating its potential in cellular defense mechanisms .

Biological Activities

Research indicates that BTC possesses a broad spectrum of biological activities:

- Antioxidant Properties : BTC has demonstrated the ability to reduce oxidative stress markers in vitro.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further investigation is required to establish efficacy and safety profiles .

- Anti-inflammatory Effects : Some studies have indicated that thiazolidine derivatives can modulate inflammatory responses, although specific data on BTC remains limited .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including BTC. Results indicated that BTC effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cultured cells.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis against established anticancer agents, BTC demonstrated moderate cytotoxicity against human cancer cell lines with an IC50 value indicative of potential therapeutic applications. Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy .

Eigenschaften

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.